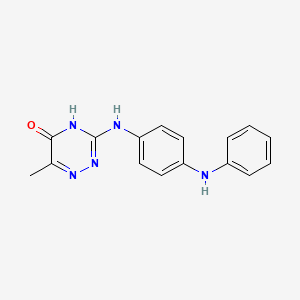
N-(2,5-dioxopyrrolidin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dioxopyrrolidin-3-yl)benzamide: is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound consists of a benzamide moiety attached to a pyrrolidinone ring, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dioxopyrrolidin-3-yl)benzamide typically involves the reaction of benzoyl chloride with 3-aminopyrrolidine-2,5-dione. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for reagent addition and temperature control can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(2,5-dioxopyrrolidin-3-yl)benzamide can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzamide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrrolidinone ring.
Reduction: Amines or alcohols derived from the reduction of the carbonyl groups.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N-(2,5-dioxopyrrolidin-3-yl)benzamide is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: The compound has been studied for its potential role in modulating biological pathways, including enzyme inhibition and receptor binding.
Medicine: this compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2,5-dioxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on the cell surface, leading to downstream signaling events that affect cellular processes.
Comparación Con Compuestos Similares
- N-(2,5-dioxopyrrolidin-1-yl)benzamide
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
- 2,4-dichloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide
Comparison: N-(2,5-dioxopyrrolidin-3-yl)benzamide is unique due to the position of the pyrrolidinone ring attachment, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable candidate for specific applications in research and industry.
Propiedades
Número CAS |
305-86-2 |
|---|---|
Fórmula molecular |
C11H10N2O3 |
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
N-(2,5-dioxopyrrolidin-3-yl)benzamide |
InChI |
InChI=1S/C11H10N2O3/c14-9-6-8(11(16)13-9)12-10(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,15)(H,13,14,16) |
Clave InChI |
YXRORANDLJEXTG-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)NC1=O)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-hydroxy-2-[(2S,3R,4R)-2,3,4-trihydroxy-5-oxooxolan-2-yl]acetic acid](/img/structure/B13826217.png)
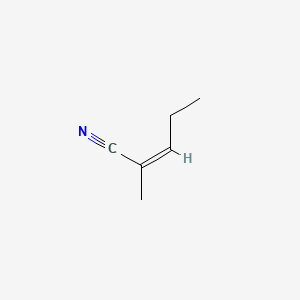
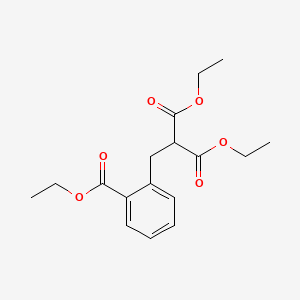


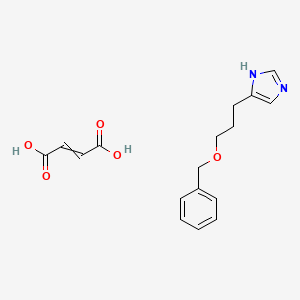
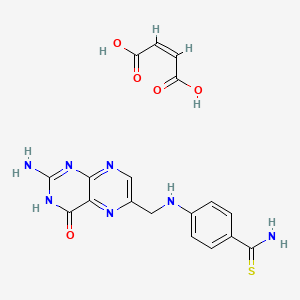
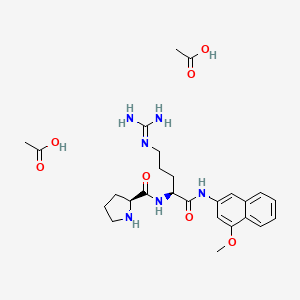
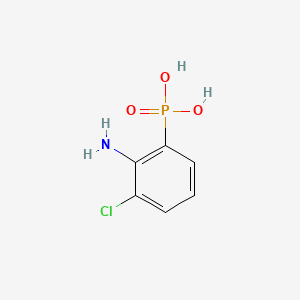
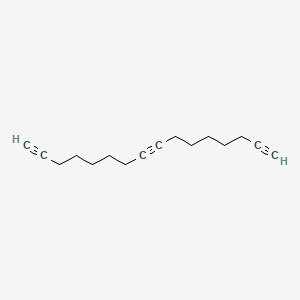
![sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate](/img/structure/B13826279.png)
